REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([O:10][CH3:11])=[C:4]([Cl:12])[C:3]=1[NH2:13].Cl[C:15](Cl)([O:17]C(=O)OC(Cl)(Cl)Cl)Cl>O1CCOCC1>[Cl:1][C:2]1[C:3]([N:13]=[C:15]=[O:17])=[C:4]([Cl:12])[C:5]([O:10][CH3:11])=[CH:6][C:7]=1[O:8][CH3:9]
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Name
|
|
Quantity
|
500 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C=C1OC)OC)Cl)N
|
Name
|
|
Quantity
|
335 mg
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Name
|
TEA
|
Quantity
|
342 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
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Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography on silica eluting with DCM
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=C1N=C=O)Cl)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 450 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 162% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |